molecular formula C5H12N2 B1284170 2-(Azetidin-1-yl)ethan-1-amine CAS No. 795299-77-3

2-(Azetidin-1-yl)ethan-1-amine

Cat. No.: B1284170
CAS No.: 795299-77-3
M. Wt: 100.16 g/mol
InChI Key: RIHYLJLIMZMKTQ-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)ethan-1-amine is a small molecule compound with the molecular formula C5H12N2 and a molecular weight of 100.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Azetidin-1-yl)ethan-1-amine has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of polyamines and other nitrogen-containing polymers.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in ring-opening polymerization reactions, leading to the formation of polyamines . Additionally, its ability to form stable complexes with metal ions makes it useful in chelation and materials templating .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: Another nitrogen-containing heterocycle with a three-membered ring structure.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

Uniqueness

2-(Azetidin-1-yl)ethan-1-amine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to other nitrogen-containing heterocycles. Its ability to undergo ring-opening polymerization and form stable complexes with metal ions sets it apart from similar compounds .

Properties

IUPAC Name

2-(azetidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYLJLIMZMKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314990
Record name 1-Azetidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795299-77-3
Record name 1-Azetidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795299-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azetidin-1-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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